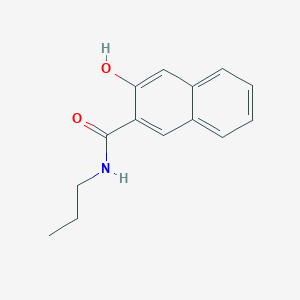
(+)-Demethoxyexcelsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Demethoxyexcelsin is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in plant biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Demethoxyexcelsin typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the core structure: This involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, cyclization, and reduction.
Functional group modifications: Introduction of specific functional groups to achieve the desired chemical structure. This may involve reactions like methylation, hydroxylation, and demethylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Conducting the synthesis in large reactors with controlled temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(+)-Demethoxyexcelsin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(+)-Demethoxyexcelsin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential role in plant biochemistry and its effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (+)-Demethoxyexcelsin involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
(+)-Demethoxyexcelsin can be compared with other similar compounds, such as:
Excelsin: A related compound with similar structural features but different functional groups.
Demethoxyexcelsin analogs: Compounds with slight modifications to the chemical structure of this compound, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other similar compounds.
特性
CAS番号 |
50696-38-3 |
|---|---|
分子式 |
C21H20O7 |
分子量 |
384.4 g/mol |
IUPAC名 |
6-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O7/c1-22-17-5-12(6-18-21(17)28-10-27-18)20-14-8-23-19(13(14)7-24-20)11-2-3-15-16(4-11)26-9-25-15/h2-6,13-14,19-20H,7-10H2,1H3/t13-,14-,19+,20+/m1/s1 |
InChIキー |
FHVJDYZMZCJFRZ-NSMLZSOPSA-N |
異性体SMILES |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC6=C(C=C5)OCO6 |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


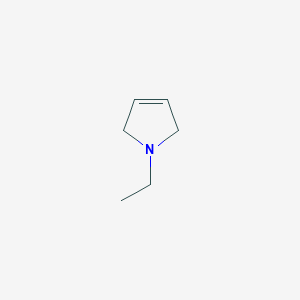
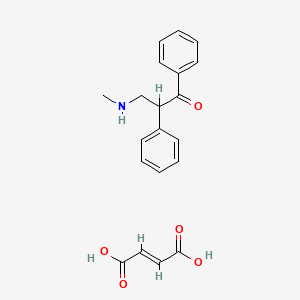
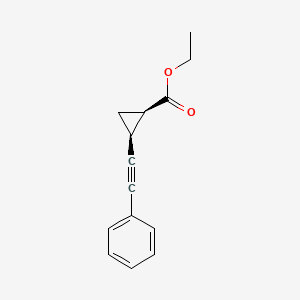


plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


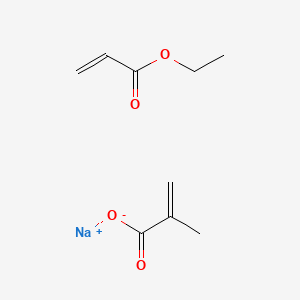
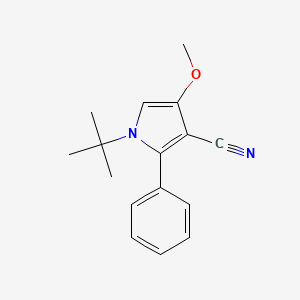
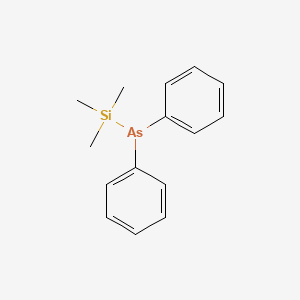
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
